(Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide
Overview
Description
(Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is a compound that features a 1,2,4-triazole ring, which is a common motif in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate hydrazine with a carboxylic acid derivative to form the triazole ring, followed by subsequent functionalization to introduce the hydroxy and benzenecarboximidamide groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield an amine .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. Its triazole ring is a common feature in many drugs, making it a promising candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Uniqueness
What sets (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide apart is its specific functional groups, which confer unique chemical and biological properties. The combination of the hydroxy group and the benzenecarboximidamide moiety with the triazole ring enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10(14-16)9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7,16H,5H2,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFOFOSBSAOENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=NC=N2)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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